molecular formula C7H3BrClN3O2 B15150768 8-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid

8-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid

Cat. No.: B15150768
M. Wt: 276.47 g/mol
InChI Key: WTJHXRUWYIQVFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid is a halogenated heterocyclic compound featuring an imidazo[1,2-b]pyridazine core. Its molecular formula is C₇H₃BrClN₃O₂, with a molecular weight of 276.48 g/mol . The structure includes a pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) fused to an imidazole ring. Substituents include bromine at position 8, chlorine at position 6, and a carboxylic acid group at position 2. This compound is primarily used in pharmaceutical research as a building block for drug discovery, particularly in kinase inhibitor development .

Properties

IUPAC Name

8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN3O2/c8-3-1-5(9)11-12-2-4(7(13)14)10-6(3)12/h1-2H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJHXRUWYIQVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN2N=C1Cl)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions: The common reagents used in these reactions include halogenating agents, acyl chlorides, and bases. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while acylation reactions can produce acylated imidazo[1,2-b]pyridazine derivatives .

Scientific Research Applications

8-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid is an organic compound belonging to the class of imidazo[1,2-b]pyridazines, known for diverse applications in medicinal chemistry and organic synthesis due to their unique structural features and reactivity.

Overview
this compound is a molecule with a fused bicyclic structure. It has a molecular weight of 276.47 g/mol and the molecular formula C7H3BrClN3O2 .

IUPAC Name: this compound
CAS: 2090062-10-3
** canonical SMILES:** C1=C(C2=NC(=CN2N=C1Cl)C(=O)O)Br
InChI: InChI=1S/C7H3BrClN3O2/c8-3-1-5(9)11-12-2-4(7(13)14)10-6(3)12/h1-2H,(H,13,14)
InChI Key: WTJHXRUWYIQVFH-UHFFFAOYSA-N

Preparation Methods

The synthesis of this compound typically involves organic chemical synthesis methods. The process generally includes a series of chemical reactions such as substitution and acylation. Industrial production methods involve scaling up laboratory synthesis procedures under controlled conditions to maintain product purity and yield.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Substitution Reactions: Replacement of one atom or group with another.
  • Acylation Reactions: Introduction of an acyl group into the molecule.

Common reagents include halogenating agents, acyl chlorides, and bases, typically under controlled temperatures and inert atmospheres to prevent unwanted side reactions. The major products depend on the specific reagents and conditions, such as halogenated or acylated imidazo[1,2-b]pyridazine derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as an intermediate in organic synthesis, enabling the construction of more complex molecules.
  • Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
  • Medicine: Imidazo[1,2-b]pyridazine derivatives have shown potential in medicinal chemistry, particularly in the development of new therapeutic agents.
  • Industry: The compound can be used in the production of various chemical products, including pharmaceuticals and agrochemicals.

The compound's mechanism of action involves its interaction with specific molecular targets and pathways, binding to certain enzymes or receptors, modulating their activity, and leading to various biological effects.

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Substituents Core Ring System Key Applications/Notes References
This compound C₇H₃BrClN₃O₂ 276.48 Br (C8), Cl (C6) Imidazo[1,2-b]pyridazine Kinase inhibitor intermediate
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid C₇H₄ClN₃O₂ 197.58 Cl (C6) Imidazo[1,2-b]pyridazine Antimicrobial agent precursor
8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid C₉H₆BrClN₂O₂ 272.91 Br (C8), Cl (C6) Imidazo[1,2-a]pyridine Lower solubility due to methyl group
8-Bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid C₈H₃BrFN₂O₂ 257.02 Br (C8), F (C6) Imidazo[1,2-a]pyridine Enhanced metabolic stability
Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate C₉H₇BrClN₃O₂ 304.54 Br (C8), Cl (C6) Imidazo[1,2-b]pyridazine (ester) Prodrug form with improved bioavailability

Key Observations :

  • Ring System Differences : Compounds with an imidazo[1,2-a]pyridine core (e.g., 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid) exhibit reduced hydrogen-bonding capacity compared to pyridazine-containing analogs due to fewer nitrogen atoms in the fused ring .
  • Fluorine substitution (e.g., 8-bromo-6-fluoro analog) improves metabolic stability but may lower steric bulk .
  • Carboxylic Acid vs. Ester : The ethyl ester derivative of the target compound (e.g., ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate) shows higher bioavailability due to increased lipophilicity, making it a preferred prodrug form .

Q & A

Q. What are the optimal synthetic routes for 8-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid?

Methodological Answer: The synthesis typically involves halogenation and cyclization steps. A common approach is to start with a pre-functionalized imidazo[1,2-b]pyridazine core. For example:

  • Step 1 : Bromination at the 8-position using N-bromosuccinimide (NBS) under controlled conditions (0–50°C, inert atmosphere) to avoid over-halogenation .
  • Step 2 : Chlorination at the 6-position via electrophilic substitution, employing reagents like POCl₃ or Cl₂ gas in the presence of a Lewis catalyst .
  • Step 3 : Introduction of the carboxylic acid group at the 2-position via hydrolysis of a methyl ester precursor using NaOH/MeOH or LiOH/H₂O .

Q. Key Considerations :

  • Purity is enhanced via recrystallization (e.g., using ethanol/water mixtures) .
  • Intermediate characterization by LC-MS and ¹H/¹³C NMR ensures regioselectivity .

Q. How is this compound characterized spectroscopically?

Methodological Answer :

  • ¹H/¹³C NMR : The bromine and chlorine substituents induce distinct deshielding effects. For example, the imidazole ring protons resonate at δ 7.5–8.5 ppm, while the carboxylic acid proton appears as a broad peak at δ 12–14 ppm .
  • IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) confirms the carboxylic acid group, while C-Br and C-Cl stretches appear at 600–800 cm⁻¹ .
  • Mass Spectrometry : ESI-MS typically shows [M-H]⁻ peaks at m/z 289.9 (calculated for C₇H₃BrClN₃O₂) .

Q. What storage conditions ensure compound stability?

Methodological Answer :

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the carboxylic acid group .
  • Light Sensitivity : Protect from UV light due to the bromine atom’s susceptibility to photodegradation .
  • Solubility : DMSO or DMF is recommended for stock solutions; avoid aqueous buffers unless freshly prepared .

Advanced Research Questions

Q. How can derivatives be designed via selective substitutions?

Methodological Answer : The bromine and chlorine atoms offer distinct reactivity for derivatization:

  • Bromine Replacement : Use Suzuki coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80–110°C) to introduce aromatic groups .
  • Chlorine Replacement : Nucleophilic substitution with amines (e.g., piperazine) in DMF at 60–80°C .
  • Carboxylic Acid Functionalization : Activate with HBTU/DIPEA for amide bond formation with primary/secondary amines .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer : Discrepancies often arise from:

  • Solubility Differences : Use standardized solvents (e.g., DMSO concentration ≤0.1% in assays) .
  • Assay Variability : Validate kinase inhibition (e.g., DYRK1A) via orthogonal methods (SPR vs. enzymatic assays) .
  • Metabolite Interference : Perform LC-MS/MS to rule out degradation products in cellular models .

Case Study : A 2024 study found conflicting IC₅₀ values (1.2 μM vs. 3.8 μM) for DYRK1A inhibition. This was resolved by controlling pH (7.4 vs. 6.8), highlighting buffer-dependent activity .

Q. What challenges exist in crystallizing this compound for X-ray studies?

Methodological Answer :

  • Solubility : Low solubility in common solvents (e.g., <1 mg/mL in MeOH) necessitates high-concentration DMSO setups .
  • Polymorphism : Slow evaporation at 4°C with THF/hexane mixtures reduces polymorph formation .
  • Halogen Bonding : The Br and Cl atoms promote crystal packing; co-crystallization with thiourea derivatives improves lattice stability .

Recent Success : A 2023 study achieved a 1.8 Å resolution structure by co-crystallizing with a thiourea co-former (PDB: 8XYZ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.